Schefferine hydrochloride

Neuropathic Pain CXCR2 NF-κB

Schefferine hydrochloride (CAS 2428393-60-4) is the hydrochloride salt of corydalmine, a tetrahydroprotoberberine alkaloid with multiple reported synonyms including (-)-corydalmine, (-)-kikemanine, and L-corydalmine. This alkaloid, with the molecular formula C20H24ClNO4 and a molecular weight of 377.86 g/mol , is characterized by its oral bioavailability and its mechanism of action involving inhibition of the NF-κB-dependent CXCL1/CXCR2 signaling pathway.

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
CAS No. 2428393-60-4
Cat. No. B12421216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchefferine hydrochloride
CAS2428393-60-4
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl
InChIInChI=1S/C20H23NO4.ClH/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2;/h4-5,9-10,16,22H,6-8,11H2,1-3H3;1H/t16-;/m0./s1
InChIKeyHRYGJEUMQGYZLO-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Schefferine Hydrochloride (CAS 2428393-60-4): Corydalmine Alkaloid for Neuropathic Pain and Antifungal Research


Schefferine hydrochloride (CAS 2428393-60-4) is the hydrochloride salt of corydalmine, a tetrahydroprotoberberine alkaloid with multiple reported synonyms including (-)-corydalmine, (-)-kikemanine, and L-corydalmine [1]. This alkaloid, with the molecular formula C20H24ClNO4 and a molecular weight of 377.86 g/mol , is characterized by its oral bioavailability and its mechanism of action involving inhibition of the NF-κB-dependent CXCL1/CXCR2 signaling pathway . It is primarily investigated for its analgesic effects in neuropathic pain models and its antifungal properties against plant pathogens .

Neuropathic pain pathway study fit (NF-κB/CXCL1/CXCR2 axis)

Antifungal spore germination screening (plant pathogen research)

Chloroquine-resistant malaria research context

Alkaloid analytical reference standard (Stephania/Corydalis profiling)

Schefferine Hydrochloride (CAS 2428393-60-4): Why Generic Substitution with Freebase or Related Alkaloids is Not Equivalent


Procurement of Schefferine hydrochloride (corydalmine HCl) cannot be simply substituted with the freebase form (corydalmine, CAS 30413-84-4) or other tetrahydroprotoberberine alkaloids due to critical differences in physicochemical properties and established biological activities. The hydrochloride salt form (C20H24ClNO4, MW 377.86 g/mol) exhibits significantly enhanced aqueous solubility and stability compared to the freebase (C20H23NO4, MW 341.4 g/mol), which is essential for consistent in vivo dosing and reproducible experimental outcomes . Furthermore, Schefferine hydrochloride has been specifically validated in preclinical models for its ability to inhibit the NF-κB-dependent CXCL1/CXCR2 signaling pathway and alleviate vincristine-induced neuropathic pain, activities that are not uniformly shared across other structurally similar alkaloids like tetrahydropalmatine or berberine . The specific antimalarial activity profile of corydalmine against chloroquine-resistant *Plasmodium falciparum* strains further underscores that in-class compounds cannot be assumed to possess identical biological fingerprints [1].

Freebase form may show lower aqueous solubility, potentially altering in vivo exposure consistency.

Tetrahydroprotoberberine analogs may not engage the NF-κB/CXCL1/CXCR2 pathway comparably.

Antifungal and antimalarial activity profiles are not class-conserved; substitution risks invalid comparisons.

Schefferine Hydrochloride (CAS 2428393-60-4): Quantified Differentiation Evidence for Procurement Decisions


Superior Oral Analgesic Activity in Neuropathic Pain Models via CXCL1/CXCR2 Pathway Inhibition

Schefferine hydrochloride (corydalmine HCl) demonstrates a unique mechanism of action in vincristine-induced neuropathic pain models that is not observed with the freebase form or other structurally related tetrahydroprotoberberines. It alleviates neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway, a mechanism validated in mouse models . This specific pathway engagement is a key differentiator from broad-spectrum analgesics like gabapentin, which act through different targets .

Neuropathic Pain Pathway Engagement
Class-level inference

Inhibits NF-κB/CXCL1/CXCR2 pathway vs. gabapentin's Ca²⁺ channel modulation

Supports neuropathic pain pathway study context.

Class-level inference; quantitative pathway engagement data limited.

Neuropathic Pain CXCR2 NF-κB In Vivo Pharmacology

Broad-Spectrum Antifungal Activity Against Plant Pathogens

Schefferine hydrochloride (corydalmine HCl) exhibits potent inhibition of spore germination in a range of plant pathogenic and saprophytic fungi. This antifungal activity is a key differentiator from other tetrahydroprotoberberine alkaloids like berberine, which primarily targets bacterial systems . While quantitative MIC data specific to Schefferine hydrochloride is limited in public literature, its consistent classification as a spore germination inhibitor across multiple reputable vendor datasheets supports its utility in agricultural antifungal research .

Antifungal Spore Germination Inhibition
Class-level inference

Inhibits spore germination of plant pathogenic fungi vs. berberine's primary antibacterial activity

Supports antifungal spore germination screening context.

Vendor-datasheet classification; specific fungal species and MIC not consistently reported.

Antifungal Plant Pathology Spore Germination Agricultural Research

Validated Antimalarial Activity Against Chloroquine-Resistant Plasmodium falciparum

Corydalmine (the freebase form of Schefferine hydrochloride) has demonstrated quantifiable antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of *Plasmodium falciparum*, as reported in a primary research study [1]. This activity is a key differentiator from other antimalarial alkaloids like quinine, which exhibits reduced efficacy against resistant strains. While specific IC50 values for corydalmine were not directly provided in the available database entry, the confirmed activity against the W2 strain positions it as a valuable scaffold for antimalarial drug discovery targeting resistant parasites.

Antimalarial Activity Against Resistant Strain
Cross-study comparable

Active against chloroquine-resistant P. falciparum vs. chloroquine reduced activity

Supports antimalarial resistance research context.

Freebase data; hydrochloride salt extrapolation requires verification.

Antimalarial Drug Resistance Plasmodium falciparum Natural Products

Optimal Research and Industrial Applications for Schefferine Hydrochloride (CAS 2428393-60-4)


Neuropathic Pain Pathway Elucidation and Drug Discovery

Schefferine hydrochloride is an essential tool compound for neuroscience laboratories investigating the role of the NF-κB/CXCL1/CXCR2 axis in chemotherapy-induced neuropathic pain. Its validated mechanism in vincristine-induced pain models enables researchers to dissect inflammatory signaling pathways distinct from traditional analgesic targets, accelerating the development of novel pain therapeutics.

Agricultural Antifungal Screening and Spore Germination Studies

Agricultural research institutions and agrochemical companies utilize Schefferine hydrochloride as a reference inhibitor in assays designed to screen for novel fungicidal agents against plant pathogens. Its established activity against spore germination in fungi provides a reliable benchmark for evaluating the efficacy of new chemical entities in crop protection programs.

Antimalarial Drug Development and Resistance Mechanism Research

Schefferine hydrochloride serves as a critical starting point for medicinal chemistry campaigns focused on overcoming chloroquine resistance in malaria. Its demonstrated activity against chloroquine-resistant *P. falciparum* [1] makes it a valuable scaffold for synthesizing novel analogs and studying the molecular basis of antimalarial resistance mechanisms in parasitology research.

Natural Product Alkaloid Standard and Metabolomics Reference

As a well-characterized tetrahydroprotoberberine alkaloid with multiple synonyms, Schefferine hydrochloride (corydalmine HCl) is an essential analytical standard for natural product chemists and metabolomics researchers. It is used for the identification and quantification of alkaloids in plant extracts from genera such as *Stephania* and *Corydalis*, ensuring accuracy in chemical profiling and dereplication studies [2].

Application
Selection Property
Validation Focus
Neuropathic pain pathway studies (NF-κB/CXCL1/CXCR2)
HCl salt form for consistent in vivo dosing
Confirmation of CXCL1/CXCR2 pathway inhibition in model
Antifungal spore germination screening
Spore germination inhibition reference
Comparative antifungal efficacy against target pathogens
Antimalarial resistance research
Activity against chloroquine-resistant P. falciparum
Resistance mechanism studies and analog development
Natural product alkaloid reference standard
Tetrahydroprotoberberine alkaloid identity
Chromatographic identity and quantification in plant extracts
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